molecular formula C8H5BrF4O B13968104 1-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzene

1-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzene

Cat. No.: B13968104
M. Wt: 273.02 g/mol
InChI Key: TVGLWXXHGNGZOI-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF4O It is a derivative of benzene, featuring bromine, fluorine, methoxy, and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes:

    Halogenation: Introduction of bromine and fluorine atoms to the benzene ring.

    Methoxylation: Substitution of a hydrogen atom with a methoxy group.

    Trifluoromethylation: Introduction of a trifluoromethyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed depend on the type of reaction. For example, in a substitution reaction, the product would be a new compound where the bromine atom is replaced by another group.

Scientific Research Applications

1-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Research into its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups like fluorine and trifluoromethyl can influence the reactivity of the compound, making it a valuable intermediate in organic synthesis. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

  • 1-Bromo-4-(trifluoromethyl)benzene
  • 2-Bromo-5-fluorobenzotrifluoride
  • 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene

Uniqueness: 1-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which can significantly affect its chemical properties and reactivity. The combination of bromine, fluorine, methoxy, and trifluoromethyl groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H5BrF4O

Molecular Weight

273.02 g/mol

IUPAC Name

1-bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5BrF4O/c1-14-7-4(8(11,12)13)2-3-5(9)6(7)10/h2-3H,1H3

InChI Key

TVGLWXXHGNGZOI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)Br)C(F)(F)F

Origin of Product

United States

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